molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5

2-[3-(Dimethylamino)propoxy]benzylamine

Cat. No.: B1288723
CAS No.: 916766-87-5
M. Wt: 208.3 g/mol
InChI Key: CWYPVGNYPWEJLK-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]benzylamine is an organic compound with the chemical formula C12H20N2O. It is a white to pale yellow crystalline solid that is soluble in most organic solvents such as alcohols and ethers. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]benzylamine has several applications in scientific research:

Safety and Hazards

“2-[3-(Dimethylamino)propoxy]benzylamine” is considered hazardous. It is harmful if swallowed and causes serious eye damage. It also causes severe skin burns and eye damage . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor/physician .

Biochemical Analysis

Biochemical Properties

2-[3-(Dimethylamino)propoxy]benzylamine plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of fatty acid chlorides and amides. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its catalytic efficiency .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell proliferation. At high doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propoxy]benzylamine typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propylamine. This intermediate is then reacted with benzyl chloride to produce the final compound. The reaction conditions usually involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propoxy]benzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)propoxy]phenylamine
  • 2-[3-(Dimethylamino)propoxy]aniline
  • 2-[3-(Dimethylamino)propoxy]toluidine

Uniqueness

2-[3-(Dimethylamino)propoxy]benzylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, including organic synthesis, medicinal chemistry, and industrial applications .

Properties

IUPAC Name

3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYPVGNYPWEJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614305
Record name 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-87-5
Record name 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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